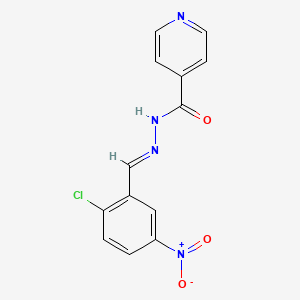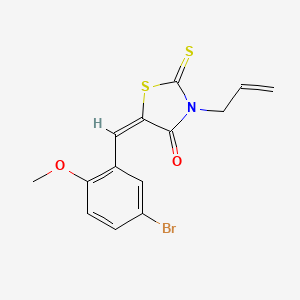![molecular formula C16H12ClNOS B11679761 (2E)-2-{1-[(2-chlorophenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11679761.png)
(2E)-2-{1-[(2-chlorophenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-{1-[(2-CHLOROPHENYL)AMINO]ETHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE: is a complex organic compound that features a benzothiophene core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{1-[(2-CHLOROPHENYL)AMINO]ETHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-chlorobenzaldehyde with 2-aminobenzothiophene under acidic conditions to form the intermediate Schiff base. This intermediate is then subjected to cyclization and reduction reactions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-{1-[(2-CHLOROPHENYL)AMINO]ETHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its structural features make it a candidate for investigating biological pathways involving sulfur-containing heterocycles.
Medicine
Medically, this compound has potential applications in drug development. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry
In the industrial sector, (2E)-2-{1-[(2-CHLOROPHENYL)AMINO]ETHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-2-{1-[(2-CHLOROPHENYL)AMINO]ETHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to form stable complexes with these targets, modulating their activity. Pathways involved may include oxidative stress response and inflammatory signaling.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
Compared to these similar compounds, (2E)-2-{1-[(2-CHLOROPHENYL)AMINO]ETHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE stands out due to its benzothiophene core, which imparts unique electronic and steric properties. This makes it more versatile in various chemical reactions and applications.
Properties
Molecular Formula |
C16H12ClNOS |
|---|---|
Molecular Weight |
301.8 g/mol |
IUPAC Name |
2-[N-(2-chlorophenyl)-C-methylcarbonimidoyl]-1-benzothiophen-3-ol |
InChI |
InChI=1S/C16H12ClNOS/c1-10(18-13-8-4-3-7-12(13)17)16-15(19)11-6-2-5-9-14(11)20-16/h2-9,19H,1H3 |
InChI Key |
SWRVSOSRSZELHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=CC=C1Cl)C2=C(C3=CC=CC=C3S2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11679678.png)
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide](/img/structure/B11679683.png)
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11679689.png)
![5-(3,4-dichlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11679693.png)


![4-amino-N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11679726.png)
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11679729.png)
![ethyl 2-({3-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11679730.png)
![4-[(2,6-dibromo-4-{(E)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11679739.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11679752.png)
![N-{1-[(4-chlorophenyl)amino]-2-oxo-2-phenylethyl}-4-methoxybenzamide](/img/structure/B11679768.png)
![N-(4-Chlorophenyl)-2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-YL}acetamide](/img/structure/B11679776.png)
![2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B11679781.png)
